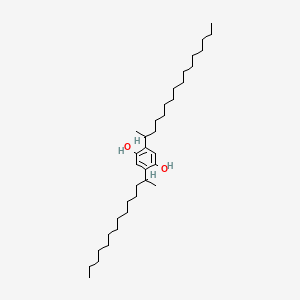
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound is characterized by the presence of two long alkyl chains, specifically 1-methylpentadecyl and 1-methyltridecyl, attached to the benzene ring. The molecular formula of this compound is C36H66O2, and it has a molecular weight of 530.92 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on the hydroquinone, followed by the addition of the appropriate alkyl halides (e.g., 1-methylpentadecyl bromide and 1-methyltridecyl bromide) to introduce the long alkyl chains .
Industrial Production Methods
Industrial production methods for such compounds may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
化学反応の分析
Types of Reactions
1,4-Benzenediol derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The quinone form can be reduced back to the hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated hydroquinone derivatives.
科学的研究の応用
1,4-Benzenediol derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for their potential use in skin lightening and treatment of hyperpigmentation disorders.
Industry: Utilized in the production of polymers, dyes, and photographic chemicals.
作用機序
The mechanism of action of 1,4-benzenediol derivatives often involves their ability to undergo redox reactions. The hydroxyl groups can donate electrons, acting as antioxidants, or accept electrons, forming quinones. These redox properties enable the compound to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): A dihydroxybenzene isomer with hydroxyl groups in the meta position.
4-Methylcatechol: A methylated derivative of catechol.
4-Methoxyphenol (Mequinol): A methoxy derivative of hydroquinone.
Uniqueness
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is unique due to the presence of two long alkyl chains, which can significantly alter its physical and chemical properties compared to other dihydroxybenzenes. These long alkyl chains can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-rich environments .
特性
CAS番号 |
63451-53-6 |
|---|---|
分子式 |
C36H66O2 |
分子量 |
530.9 g/mol |
IUPAC名 |
2-hexadecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-32(4)34-30-35(37)33(29-36(34)38)31(3)27-25-23-21-19-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3 |
InChIキー |
NLVJTITUNTXJIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
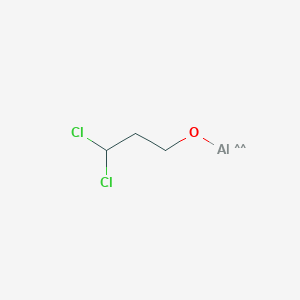
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)


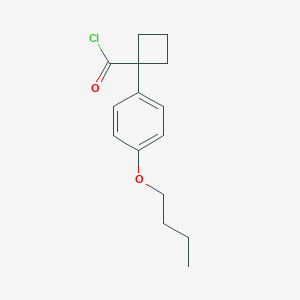



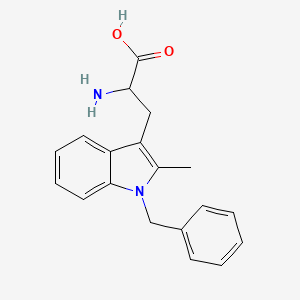

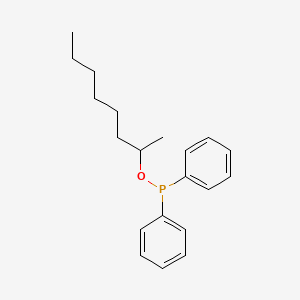
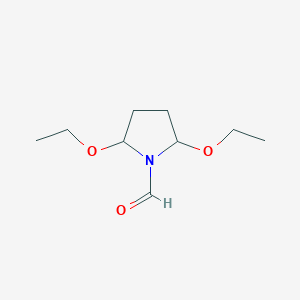
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
